2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a nitrophenyl group, a phenylthiazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.
Coupling Reaction: The nitrophenyl derivative is then coupled with the thiazole derivative through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The phenylthiazole moiety can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 2-(2-aminophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylthiazole moiety.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the nitrophenyl and thiazole groups. These functionalities are known to interact with biological targets, potentially leading to therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The nitrophenyl group can be modified to enhance pharmacokinetic properties, while the thiazole ring can interact with various biological receptors.
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The exact mechanism of action would depend on the specific application. For instance, if used as an antimicrobial agent, the nitrophenyl group might interact with bacterial enzymes, disrupting their function. The thiazole ring could bind to specific receptors or enzymes, inhibiting their activity. The acetamide linkage provides stability and can influence the compound’s overall bioavailability and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the thiazole ring.
2-(2-nitrophenyl)-N-(4-phenyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an oxazole ring instead of a thiazole ring.
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of its nitrophenyl and phenylthiazole moieties, which provide a balance of electronic and steric properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses. Its specific functional groups allow for targeted modifications, enhancing its utility in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(10-13-8-4-5-9-15(13)20(22)23)19-17-18-14(11-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNREMUFAPQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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